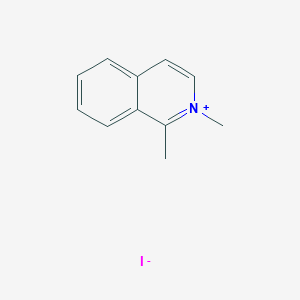

1,2-Dimethylisoquinolin-2-ium iodide

Description

1,2-Dimethylisoquinolin-2-ium iodide (CAS: 6075-61-2) is a quaternary ammonium isoquinoline derivative with the molecular formula C₁₃H₁₆INO₂ . It features a dimethylated nitrogen atom at the 2-position of the isoquinoline core and methoxy substituents at the 6- and 7-positions. This compound is synthesized via alkylation of the parent isoquinoline using methyl iodide (MeI) under sealed-tube conditions, achieving yields up to 70% .

Properties

IUPAC Name |

1,2-dimethylisoquinolin-2-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.HI/c1-9-11-6-4-3-5-10(11)7-8-12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFWLHHOAKCHDX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC2=CC=CC=C12)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966170 | |

| Record name | 1,2-Dimethylisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51843-14-2 | |

| Record name | NSC54305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylisoquinolin-2-ium iodide can be synthesized through the quaternization of isoquinoline with methyl iodide. The reaction typically involves the following steps:

Starting Material: Isoquinoline

Reagent: Methyl iodide

Solvent: Anhydrous acetone or acetonitrile

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds as follows:

Isoquinoline+2CH3I→1,2-Dimethylisoquinolin-2-ium iodide

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of isoquinoline and methyl iodide. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylisoquinolin-2-ium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the quaternary ammonium compound back to the tertiary amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of tertiary amines.

Scientific Research Applications

1,2-Dimethylisoquinolin-2-ium iodide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other isoquinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2-Dimethylisoquinolin-2-ium iodide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications

- Molecular formula: C₁₂H₁₄INO₂ .

- 3-(3-(t-Butyl)phenyl)-6,7-dimethoxy-1,2-dimethylisoquinolin-2-ium iodide (4b): Incorporates a bulky 3-(t-butyl)phenyl group at position 3, enhancing steric effects. Synthesized via MeI alkylation (70% yield) .

- 3-(5,6-Dimethoxy-[1,1′:4′,1″-terphenyl]-3-yl)-6,7,8-trimethoxy-1,2-dimethylisoquinolin-2-ium iodide (6b): Features a terphenyl substituent and trimethoxy groups. Synthesized using MeI at 70°C (50% yield, mp 222–224°C) .

Physical Properties

Melting points (mp) correlate with molecular complexity:

- 1,2-Dimethylisoquinolin-2-ium iodide: No explicit mp reported, but analogs with simpler substituents (e.g., 4b) have lower mp .

- 6b (terphenyl derivative): Higher mp (222–224°C) due to extended aromaticity and increased molecular weight (C₃₄H₃₄INO₅) .

- 7a (precursor to 7b): mp 185–187°C, illustrating that iodide derivatives generally exhibit higher mp than non-ionic precursors .

Biological Activity

1,2-Dimethylisoquinolin-2-ium iodide (CAS No. 51843-14-2) is a quaternary ammonium compound derived from isoquinoline. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C11H12IN

- PubChem ID : 12236796

- NIMH Code : I-705

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of isoquinoline can exhibit significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Case Study: Antibacterial Efficacy

A study evaluated several isoquinoline derivatives, including this compound, for their Minimum Inhibitory Concentration (MIC) against MRSA and VRE. The results demonstrated that:

- The compound showed potent activity against MRSA with MIC values ranging from 4 to 8 μg/mL.

- Against VRE, certain derivatives maintained similar potency levels.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 4–8 |

| This compound | VRE | 4–8 |

These findings suggest that the presence of a basic substituent at the 1-position enhances antibacterial activity due to its ability to exist as a protonated species under physiological conditions .

The mechanism by which this compound exerts its antibacterial effects involves targeting the bacterial protein FtsZ. FtsZ is crucial for bacterial cell division. Studies using fluorescence spectroscopy have shown that this compound binds to FtsZ, stabilizing its polymers and inhibiting its GTPase activity, which is essential for cell division.

Binding Affinity

The binding affinity of select isoquinoline compounds to FtsZ was characterized, revealing that increased fluorescence intensity upon binding correlates with enhanced antibacterial activity.

Related Research Findings

A study on structurally similar isoquinoline derivatives indicated:

- Significant cytotoxicity against various cancer cell lines.

- Mechanisms involving apoptosis induction and cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.